molecular formula C16H18Cl2N2O3S B11055579 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide

Cat. No.: B11055579
M. Wt: 389.3 g/mol
InChI Key: RTWQXGGJRYSRML-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of dichloro, cyclopropylsulfamoyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyclopropylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Alkyne Group: The final step is the coupling of the intermediate with 3-methylpent-1-yne using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or the alkyne group, resulting in the formation of amines or alkanes, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(3-methylpent-1-yn-3-yl)benzamide: Lacks the cyclopropylsulfamoyl group.

    5-(Cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide: Lacks the dichloro groups.

    2,4-Dichloro-5-(cyclopropylsulfamoyl)benzamide: Lacks the alkyne group.

Uniqueness

2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C16H18Cl2N2O3S

Molecular Weight

389.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide

InChI

InChI=1S/C16H18Cl2N2O3S/c1-4-16(3,5-2)19-15(21)11-8-14(13(18)9-12(11)17)24(22,23)20-10-6-7-10/h1,8-10,20H,5-7H2,2-3H3,(H,19,21)

InChI Key

RTWQXGGJRYSRML-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CC2

Origin of Product

United States

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